CGX1321
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CGX1321 is a porcupine inhibitor. this compound specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, this compound may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.
Scientific Research Applications
Therapeutic Potential in Cardiac Regeneration
CGX1321, identified as a porcupine inhibitor, has demonstrated significant potential in reducing myocardial infarction injury and promoting cardiac regeneration. A study highlighted its role in blocking the secretion of Wnt proteins, inhibiting both canonical and non-canonical Wnt signaling pathways. This compound improved cardiac function, reduced myocardial infarct size, and limited fibrosis in post-myocardial infarction hearts. Notably, it significantly increased newly formed cardiomyocytes in the infarct border zone, evidenced by increased EdU+ cardiomyocytes. This suggests that this compound promotes cardiomyocyte proliferation by stimulating cell cycle-regulating genes through a Hippo/YAP-independent pathway (Yang et al., 2017).
Impact on Cardiac Hypertrophy
Another study focused on the effect of this compound on cardiac hypertrophy, where it exhibited an anti-hypertrophic effect. Administered post-transverse aortic constriction (TAC) injury, this compound improved cardiac function, survival rate, and mitigated cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC injury. It significantly inhibited the nuclear translocation of β-catenin, Frizzled-2, cyclin-D1, and c-myc expression, indicating its inhibitory impact on the canonical WNT pathway. Additionally, it inhibited the nuclear translocation of nuclear factor of activated T-cells and the elevation of phosphorylated c-Jun expression, suggesting its inhibitory function on the non-canonical WNT pathway. This positions this compound as a potential new class of drugs for treating patients with cardiac hypertrophy (Jiang et al., 2018).
Properties
IUPAC Name |
N/A |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGX1321; CGX-1321; CGX 1321; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.